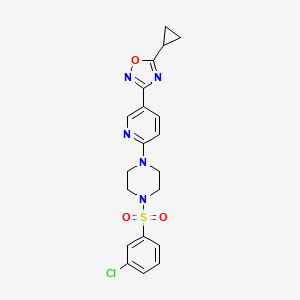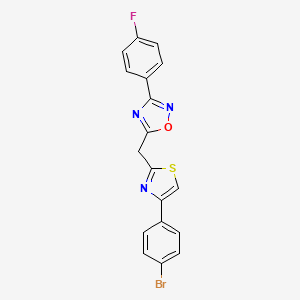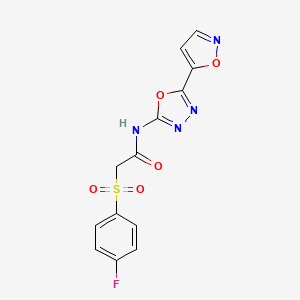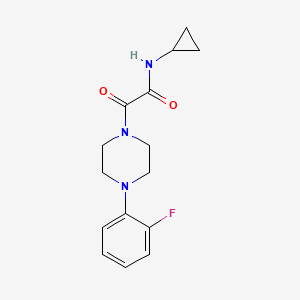![molecular formula C19H25NO4S B2662507 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid CAS No. 735342-32-2](/img/structure/B2662507.png)
3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid” is a chemical compound with the molecular formula C19H25NO4S. It is a derivative of adamantane, a type of diamondoid, and benzoic acid .
Synthesis Analysis
The synthesis of this compound involves the reaction of amantadine with 4-(chlorosulfonyl)benzoic acid in a 2:1 ratio under microwave irradiation conditions in a one-pot reaction . The use of microwave irradiation leads to significant increases in yields and a reduction in reaction times .Molecular Structure Analysis
The molecular structure of “3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid” was confirmed using nuclear magnetic resonance (NMR), infra-red (IR), and mass spectral data .Chemical Reactions Analysis
The compound was isolated via column chromatography, and the newly formed compound was analyzed using NMR and MS analysis .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid, focusing on six unique fields:
Antiviral Applications
Research has shown that derivatives of adamantane, including 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid, exhibit significant antiviral properties. These compounds have been particularly effective against the dengue virus (DENV). Studies have demonstrated that these derivatives can inhibit DENV serotype 2 with low cytotoxicity, making them promising candidates for antiviral drug development .
Antimicrobial Properties
Adamantane-based compounds, such as 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid, have been explored for their antimicrobial properties. The high lipophilicity of adamantane enhances the biological activity of these compounds, making them effective against a range of microbial pathogens. This makes them valuable in developing new antimicrobial agents .
Cancer Research
The unique structural features of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid have been investigated for their potential in cancer therapy. The compound’s ability to interfere with cellular processes and its low toxicity profile make it a candidate for further research in cancer treatment. Its derivatives are being studied for their ability to inhibit cancer cell proliferation and induce apoptosis .
Neuroprotective Effects
Adamantane derivatives are known for their neuroprotective properties. 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid has been studied for its potential to protect neurons from damage and degeneration. This makes it a promising compound for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The anti-inflammatory properties of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid have been explored in various studies. The compound’s ability to modulate inflammatory pathways and reduce inflammation makes it a potential candidate for developing new anti-inflammatory drugs. This could be particularly useful in treating chronic inflammatory conditions .
Drug Delivery Systems
The unique chemical structure of 3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid makes it suitable for use in drug delivery systems. Its ability to form stable complexes with other molecules can be leveraged to improve the delivery and efficacy of therapeutic agents. Research is ongoing to explore its potential in enhancing the bioavailability and targeted delivery of drugs .
Wirkmechanismus
While the exact mechanism of action of “3-{[1-(Adamantan-1-yl)ethyl]sulfamoyl}benzoic acid” is not specified in the search results, it is noted that the compound showed significant anti-Dengue Virus serotype 2 activity . The mechanisms of action are proposed based on the biological results and molecular docking studies .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[1-(1-adamantyl)ethylsulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-12(19-9-13-5-14(10-19)7-15(6-13)11-19)20-25(23,24)17-4-2-3-16(8-17)18(21)22/h2-4,8,12-15,20H,5-7,9-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPLXDPMRJTNTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,6-difluorobenzenesulfonamide](/img/structure/B2662424.png)
![[Cis-2-ethynylcyclopropyl]methanol](/img/structure/B2662425.png)
![7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2662426.png)

![Methyl 3-cyclopropyl-1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazoline-7-carboxylate](/img/structure/B2662429.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2662434.png)
![2-Chloro-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B2662435.png)
![2-Benzyl-5-(3-chloropyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2662436.png)


![ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate](/img/structure/B2662443.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2662445.png)
